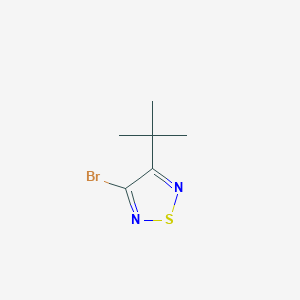
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- typically involves the bromination of a precursor thiadiazole compound. One common method involves the reaction of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) with bromine under controlled conditions to selectively obtain the desired brominated product . The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and phenols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学的研究の応用
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects . The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A related compound with similar structural features but different electronic properties.
4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another brominated derivative with distinct reactivity and applications.
Uniqueness
1,2,5-Thiadiazole, 3-bromo-4-(1,1-dimethylethyl)- is unique due to its specific substitution pattern and the presence of the bulky tert-butyl group.
特性
CAS番号 |
151340-15-7 |
|---|---|
分子式 |
C6H9BrN2S |
分子量 |
221.12 g/mol |
IUPAC名 |
3-bromo-4-tert-butyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H9BrN2S/c1-6(2,3)4-5(7)9-10-8-4/h1-3H3 |
InChIキー |
LUYWIYTZCPFMHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NSN=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


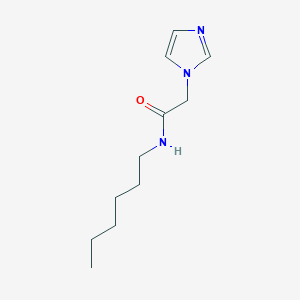
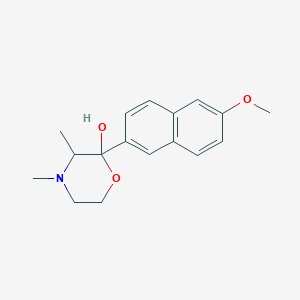

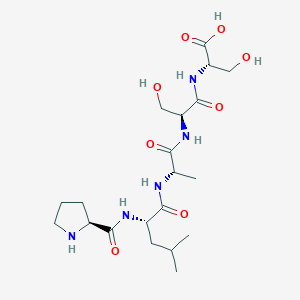
![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)

![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
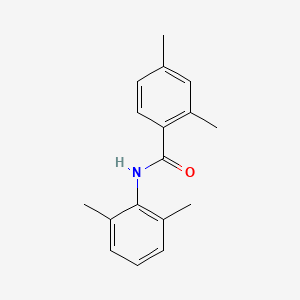
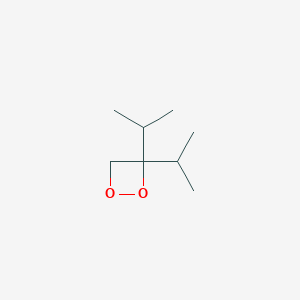
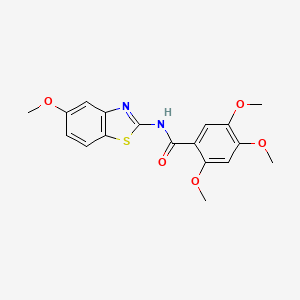
![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)
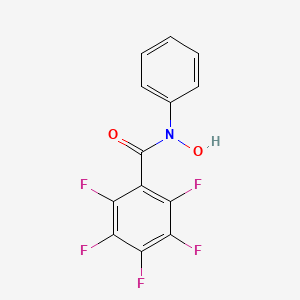
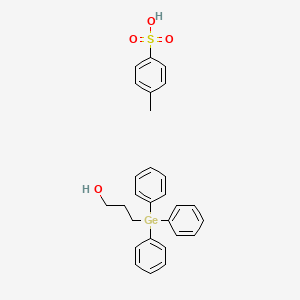
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
